molecular formula C9H15NO3 B6235908 tert-butyl (2R)-2-formylazetidine-1-carboxylate CAS No. 327605-04-9

tert-butyl (2R)-2-formylazetidine-1-carboxylate

Cat. No. B6235908
CAS RN: 327605-04-9
M. Wt: 185.2
InChI Key:
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Description

The tert-butyl group is a type of alkyl group derived from butane. It consists of a central carbon atom bonded to three methyl groups and one other carbon atom . The presence of the tert-butyl group in a molecule often influences its reactivity and properties .


Synthesis Analysis

The synthesis of compounds with a tert-butyl group can involve various chemical transformations. The unique reactivity pattern of the crowded tert-butyl group has been highlighted in several applications . A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .


Molecular Structure Analysis

The molecular structure of a compound with a tert-butyl group would include a central carbon atom bonded to three methyl groups and one other carbon atom .


Chemical Reactions Analysis

The tert-butyl group can influence the chemical reactions of the compound it is part of. Its crowded nature can elicit a unique reactivity pattern . For instance, the thermal reactions and decomposition characteristics of tert-butyl (2-ethylhexyl) monoperoxy carbonate (TBEC), which is commonly used as a polymerization initiator, have been investigated .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound with a tert-butyl group would depend on the specific compound. For example, tert-butanol, a compound with a tert-butyl group, is classified as a flammable liquid and vapor, and it may cause respiratory irritation .

Mechanism of Action

The mechanism of action would depend on the specific compound and its application. For example, tert-butyl (1R,2R,4S)-2-aminobicyclo [2.2.1]heptane-2-carboxylate acts by binding to the substrate binding site of EAATs, thereby preventing the uptake of glutamate into cells.

Safety and Hazards

Safety and hazards would depend on the specific compound. For instance, tert-butanol is highly flammable and may cause serious eye irritation and respiratory irritation .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl (2R)-2-formylazetidine-1-carboxylate involves the conversion of tert-butyl (2R)-2-aminooxetane-3-carboxylate to the target compound through a series of reactions.", "Starting Materials": [ "tert-butyl (2R)-2-aminooxetane-3-carboxylate", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Acetic anhydride", "Sodium acetate", "Formic acid" ], "Reaction": [ "tert-butyl (2R)-2-aminooxetane-3-carboxylate is reacted with sodium borohydride in methanol to yield tert-butyl (2R)-2-hydroxyoxetane-3-carboxylate", "tert-butyl (2R)-2-hydroxyoxetane-3-carboxylate is then treated with hydrochloric acid to form tert-butyl (2R)-2-chlorooxetane-3-carboxylate", "tert-butyl (2R)-2-chlorooxetane-3-carboxylate is reacted with sodium hydroxide to form tert-butyl (2R)-2-hydroxyazetidine-1-carboxylate", "tert-butyl (2R)-2-hydroxyazetidine-1-carboxylate is then treated with formic acid to yield tert-butyl (2R)-2-formylazetidine-1-carboxylate", "Finally, tert-butyl (2R)-2-formylazetidine-1-carboxylate is acetylated with acetic anhydride and sodium acetate to yield the target compound" ] }

CAS RN

327605-04-9

Product Name

tert-butyl (2R)-2-formylazetidine-1-carboxylate

Molecular Formula

C9H15NO3

Molecular Weight

185.2

Purity

95

Origin of Product

United States

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